
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide is a compound known for its significant biological activities, including analgesic and anti-inflammatory effects. This compound is part of a class of derivatives that exhibit multifunctional properties, such as TRPA1 antagonism and PDE4/7 inhibition .
Méthodes De Préparation
The preparation of 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide typically involves the synthesis of amide derivatives of 1,3-dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids. The synthetic routes often include the use of various reagents and conditions to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Dipeptidyl Peptidase IV Inhibition
One of the most notable applications of this compound is its role as a selective inhibitor of dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme that regulates glucose metabolism and immune responses. Inhibition of this enzyme can lead to:
- Increased levels of incretin hormones, which are beneficial for managing type 2 diabetes .
- Enhanced insulin secretion and reduced blood sugar levels.
Studies have shown that 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide effectively binds to DPP-IV, making it a promising candidate for diabetes therapy .
Modulation of Wnt Signaling Pathway
Research indicates that this compound may also modulate the Wnt signaling pathway, which is critical for various cellular processes, including:
- Cell proliferation
- Differentiation
This modulation can have implications in cancer research and regenerative medicine .
Enzyme Inhibition
Beyond DPP-IV inhibition, this compound has shown potential as an inhibitor for other enzymes involved in metabolic pathways. Understanding these interactions can lead to the development of new therapeutic agents targeting diseases related to enzyme dysfunction.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-(1,3-Dimethyl-2,6-dioxopurin-7-yl)-N-(4-(pyrimidin-2-yl)phenyl)acetamide | Contains pyrimidine | Broader enzyme inhibition profile |
8-(1,4-Diazepan-1-yl)-3-methylpurine | Diazepane instead of piperazine | Different pharmacological properties |
7-benzyl-8-piperazin-1-ylpurine | Benzyl substitution | Variations in receptor binding affinity |
These comparisons highlight the structural diversity within purine derivatives and underscore the unique pharmacological profile of this compound as a selective DPP-IV inhibitor .
Mécanisme D'action
The mechanism of action of 2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. It acts as a TRPA1 antagonist and inhibits PDE4/7, leading to its analgesic and anti-inflammatory effects. These interactions disrupt the normal signaling pathways, resulting in reduced pain and inflammation .
Comparaison Avec Des Composés Similaires
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide can be compared with other similar compounds, such as:
1,3-Dimethyl-2,6-dioxopurin-7-yl-alkylcarboxylic acids: These compounds share a similar core structure but differ in their functional groups and specific activities.
8-Alkoxypurine-2,6-diones: These derivatives also exhibit significant biological activities but may have different pharmacokinetic profiles and therapeutic potentials.
The uniqueness of this compound lies in its multifunctional properties and its potential for use in various scientific and industrial applications.
Activité Biologique
2-(1,3-Dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide is a purine derivative that has garnered attention for its potential therapeutic applications. This compound is primarily noted for its biological activity as an inhibitor of dipeptidyl peptidase IV (DPP-IV), an enzyme implicated in glucose metabolism and various pathological conditions such as type 2 diabetes and obesity. This article reviews the synthesis, biological activity, and relevant case studies concerning this compound.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include the formation of the piperazine ring and the introduction of the purine moiety. The general synthetic pathway includes:
- Formation of the Piperazine Derivative : Starting from commercially available piperazine derivatives.
- Purine Ring Construction : Utilizing methods such as cyclization reactions to form the purine structure.
- Final Acetylation : Introducing the acetamide group to yield the final product.
DPP-IV Inhibition
Research has shown that this compound acts as a selective inhibitor of DPP-IV. This inhibition is significant because DPP-IV plays a critical role in glucose metabolism by inactivating incretin hormones, which are crucial for insulin secretion.
Table 1: Inhibition Potency Against DPP-IV
Antibacterial and Antifungal Activity
In addition to its role as a DPP-IV inhibitor, this compound has been evaluated for antibacterial and antifungal properties. Various studies have demonstrated that it exhibits moderate activity against a range of bacterial strains.
Table 2: Antibacterial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 250 µg/mL | |
Escherichia coli | No activity | |
Pseudomonas aeruginosa | 500 µg/mL |
Case Studies
Several studies have been conducted to evaluate the therapeutic potential of this compound:
- Diabetes Management : A study published in Diabetes Care highlighted the efficacy of DPP-IV inhibitors in improving glycemic control in diabetic patients. The inclusion of compounds like this compound could enhance treatment regimens for type 2 diabetes by prolonging the action of incretin hormones.
- Antimicrobial Resistance : A recent investigation into antimicrobial resistance noted that compounds with dual action—such as DPP-IV inhibition and antibacterial properties—could provide novel therapeutic avenues against resistant bacterial strains.
Propriétés
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxo-8-piperazin-1-ylpurin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N7O3/c1-17-10-9(11(22)18(2)13(17)23)20(7-8(14)21)12(16-10)19-5-3-15-4-6-19/h15H,3-7H2,1-2H3,(H2,14,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPHQCQIQIGSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCNCC3)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.